rac 2-Lauroyl-3-chloropropanediol-d5
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Overview
Description
rac 2-Lauroyl-3-chloropropanediol-d5: is a deuterium-labeled compound with the molecular formula C15H24D5ClO3 and a molecular weight of 297.87 g/mol . This compound is a derivative of 2-lauroyl-3-chloropropanediol, where five hydrogen atoms are replaced by deuterium atoms. It is used primarily in scientific research, particularly in studies involving stable isotope labeling.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac 2-Lauroyl-3-chloropropanediol-d5 typically involves the esterification of 3-chloropropanediol with lauric acid in the presence of a deuterium source. The reaction conditions often include the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid, and the reaction is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product. The production process is optimized to maximize yield and minimize impurities .
Chemical Reactions Analysis
Types of Reactions: rac 2-Lauroyl-3-chloropropanediol-d5 undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as hydroxide ions, leading to the formation of different derivatives.
Esterification and Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol and acid.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide or potassium hydroxide, and the reactions are typically carried out in aqueous or alcoholic solutions.
Esterification and Hydrolysis: Acidic conditions often involve the use of hydrochloric acid or sulfuric acid, while basic conditions use sodium hydroxide or potassium hydroxide.
Major Products Formed:
Substitution Reactions: Products include various substituted derivatives depending on the nucleophile used.
Esterification and Hydrolysis: Products include lauric acid and 3-chloropropanediol-d5.
Scientific Research Applications
rac 2-Lauroyl-3-chloropropanediol-d5 is used extensively in scientific research due to its stable isotope labeling. Some of its applications include:
Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to trace the incorporation and transformation of labeled compounds in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Mechanism of Action
The mechanism of action of rac 2-Lauroyl-3-chloropropanediol-d5 involves its incorporation into various chemical and biological systems due to its stable isotope labeling. The deuterium atoms provide a distinct signal in NMR spectroscopy, allowing researchers to track the compound’s behavior and interactions. The molecular targets and pathways involved depend on the specific application and the system being studied.
Comparison with Similar Compounds
2-Lauroyl-3-chloropropanediol: The non-deuterated version of the compound.
2-Lauroyl-3-chloropropanediol-d3: A partially deuterated version with three deuterium atoms.
Comparison: rac 2-Lauroyl-3-chloropropanediol-d5 is unique due to its complete deuteration at five positions, which provides a stronger and more distinct signal in NMR spectroscopy compared to its non-deuterated and partially deuterated counterparts. This makes it particularly valuable in detailed mechanistic studies and metabolic tracing.
Properties
IUPAC Name |
(1-chloro-1,1,2,3,3-pentadeuterio-3-hydroxypropan-2-yl) dodecanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H29ClO3/c1-2-3-4-5-6-7-8-9-10-11-15(18)19-14(12-16)13-17/h14,17H,2-13H2,1H3/i12D2,13D2,14D |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMJJFRKQHWIEOL-AHXALPDUSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(=O)OC(CO)CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])(C([2H])([2H])Cl)OC(=O)CCCCCCCCCCC)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H29ClO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50857925 |
Source
|
Record name | 1-Chloro-3-hydroxy(~2~H_5_)propan-2-yl dodecanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50857925 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.87 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1330055-73-6 |
Source
|
Record name | 1-Chloro-3-hydroxy(~2~H_5_)propan-2-yl dodecanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50857925 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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